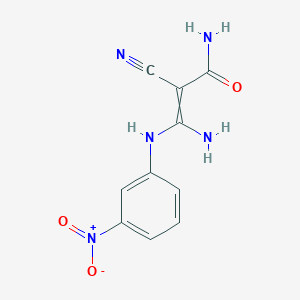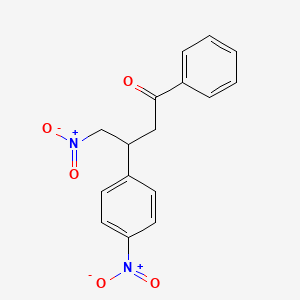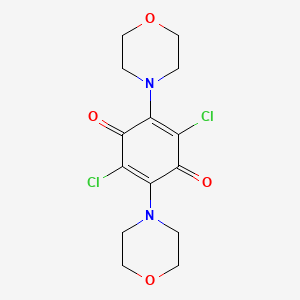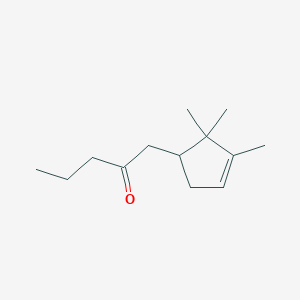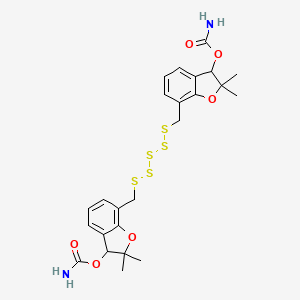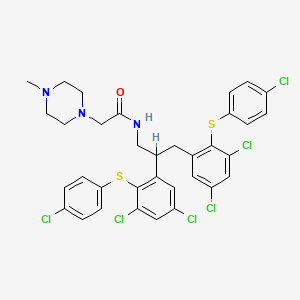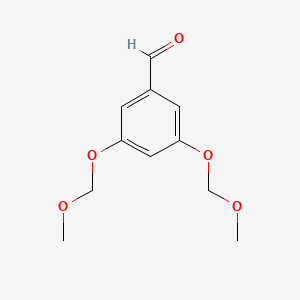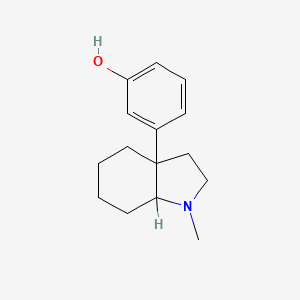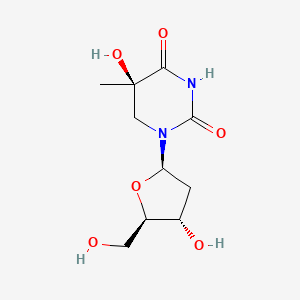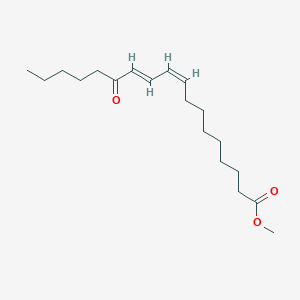![molecular formula C16H26N2OS B14436729 N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea CAS No. 79490-15-6](/img/structure/B14436729.png)
N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea is a chemical compound known for its antioxidant properties. It belongs to the class of phenolic antioxidants, which are widely used to prevent the oxidation of unsaturated fats in various products such as oils, fats, and butter oil . This compound is also utilized in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with thiourea. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted thiourea compounds .
Scientific Research Applications
N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea has several scientific research applications, including:
Chemistry: Used as an antioxidant in various chemical reactions to prevent oxidation of sensitive compounds.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic applications due to its antioxidant properties.
Mechanism of Action
The mechanism of action of N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea involves its ability to scavenge free radicals and prevent oxidative damage. The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby protecting cells and materials from oxidative stress. The molecular targets and pathways involved include various enzymes and signaling pathways that regulate oxidative stress responses .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxytoluene: Another phenolic antioxidant used in similar applications.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: A related compound with antioxidant properties.
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): Used as a primary antioxidant for stabilizing polymers.
Uniqueness
N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea is unique due to its specific structure, which provides enhanced antioxidant properties compared to other similar compounds. Its ability to effectively scavenge free radicals and prevent oxidative damage makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
79490-15-6 |
|---|---|
Molecular Formula |
C16H26N2OS |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
(3,5-ditert-butyl-4-hydroxyphenyl)methylthiourea |
InChI |
InChI=1S/C16H26N2OS/c1-15(2,3)11-7-10(9-18-14(17)20)8-12(13(11)19)16(4,5)6/h7-8,19H,9H2,1-6H3,(H3,17,18,20) |
InChI Key |
HSVRESMLGJHCRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


